5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3NS/c1-7-10(6-13)18-11(17-7)8-2-4-9(5-3-8)12(14,15)16/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVJAQPUFIIRJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382399 | |
| Record name | 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317318-97-1 | |
| Record name | 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloromethyl-4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Optimization
-
Core Formation : A thiourea derivative reacts with α-bromo-4-(trifluoromethyl)acetophenone in ethanol under reflux. This step forms the 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole backbone via nucleophilic substitution and cyclization.
-
Chloromethylation : The intermediate alcohol (5-hydroxymethyl derivative) is treated with carbon tetrachloride (CCl₄) and triphenylphosphine (PPh₃) in dichloromethane. This Appel reaction replaces the hydroxyl group with chlorine, yielding the target compound.
Key Conditions :
-
Temperature: 20–25°C for chlorination to minimize side reactions.
-
Solvent: Anhydrous dichloromethane ensures optimal solubility of intermediates.
-
Stoichiometry: A 1:1 molar ratio of alcohol to CCl₄ prevents overhalogenation.
Yield : 85–93% after purification via column chromatography.
This one-pot strategy integrates chloromethyl group introduction during thiazole ring formation. It bypasses post-functionalization steps, enhancing synthetic efficiency.
Procedure Highlights
-
Starting Materials : 4-(Trifluoromethyl)benzaldehyde, thioacetamide, and chloroacetone undergo a modified Hantzsch reaction in acetic acid.
-
Cyclization : Heating at 80°C for 6 hours promotes simultaneous thiazole ring formation and chloromethyl group incorporation.
Advantages :
-
Reduced purification steps due to in situ functionalization.
-
Higher atom economy compared to multi-step routes.
Challenges :
Yield : 70–78% with HPLC purity >95%.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly beneficial for thermally sensitive intermediates.
Optimized Protocol
-
Reagents : 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-methanol, PPh₃, and CCl₄.
-
Conditions : Irradiation at 100°C for 15 minutes in a sealed vessel.
Outcomes :
-
Reaction time reduced from 1 hour (conventional) to 15 minutes.
Solid-Phase Synthesis for Scalable Production
Solid-phase methods enhance reproducibility and scalability, ideal for industrial applications.
Steps and Parameters
-
Resin Functionalization : Wang resin is derivatized with a thioamide group.
-
Cyclization : Immobilized thioamide reacts with α-chloro-4-(trifluoromethyl)acetophenone in DMF at 50°C.
-
Cleavage and Chlorination : The resin-bound thiazole is treated with HCl gas to release the hydroxymethyl intermediate, followed by Appel reaction conditions.
Yield : 82% over three steps, with purity ≥98% by NMR.
Comparative Analysis of Methods
Critical Discussion of Reaction Parameters
Solvent Influence
Temperature and Time Trade-offs
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The C5 chloromethyl group undergoes SN2 reactions with nucleophiles, enabling diverse derivatization :
- Ammonolysis : Reaction with amines (e.g., methylamine) produces secondary amines.
- Thiol substitution : Thiols yield thioether derivatives under basic conditions.
- Hydrolysis : Forms hydroxymethyl derivatives in aqueous NaOH .
The trifluoromethyl group stabilizes the thiazole ring via electron-withdrawing effects , reducing unwanted side reactions .
Cross-Coupling Reactions
The aryl trifluoromethyl group participates in Suzuki-Miyaura couplings with boronic acids, enabling biaryl synthesis :
textExample Reaction: 5-(Chloromethyl)-4-methyl-2-(4-TFMP)thiazole + 4-Methoxyphenylboronic acid → 5-(Chloromethyl)-4-methyl-2-(4-TFMP-3'-methoxybiphenyl)thiazole Conditions: Pd(PPh3)4, K2CO3, DMF/H2O, 80°C, 24 h Yield: 60%[5]
| Boronic Acid | Coupling Position | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Para | Pd(PPh3)4 | 60 | |
| 2-Thienylboronic acid | Meta | Pd(OAc)2 | 45 |
Oxidation and Reduction Reactions
- Oxidation : The chloromethyl group is oxidized to a carboxylic acid using KMnO4 in acidic conditions, yielding 5-carboxy derivatives .
- Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the thiazole ring to a thiazolidine, altering biological activity .
Role in Medicinal Chemistry
The compound serves as a precursor for anticancer agents and kinase inhibitors :
- Case Study : Reaction with phenylguanidines under microwave irradiation produces pyrimidine derivatives with CDK9 inhibition (IC50: 12 nM) .
- Structure-Activity Relationship (SAR) : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets, while the chloromethyl group allows for targeted modifications .
Stability and Reactivity Considerations
Scientific Research Applications
Medicinal Chemistry
The thiazole ring is a significant structural motif in many bioactive compounds. The incorporation of trifluoromethyl groups enhances the lipophilicity and metabolic stability of drugs. Research indicates that compounds with similar structures exhibit antimicrobial, antifungal, and anticancer properties.
- Anticancer Activity : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. For instance, derivatives similar to 5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole have demonstrated activity against various cancer cell lines, suggesting potential as anticancer agents .
- Antimicrobial Properties : The presence of halogen atoms like chlorine and trifluoromethyl groups in thiazoles has been linked to enhanced antimicrobial activity. Compounds with similar structures have been tested against bacteria and fungi, showing promising results .
Material Science
Thiazole derivatives are increasingly utilized in developing new materials, particularly in organic electronics and photonic applications.
- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of thiazoles make them suitable for use in OLEDs. Research indicates that incorporating such compounds can improve the efficiency and stability of these devices .
- Polymer Chemistry : Thiazole derivatives can act as monomers or cross-linking agents in polymer synthesis. Their ability to form stable bonds with other materials enhances the mechanical properties of polymers used in various applications .
Agrochemicals
The application of thiazole derivatives in agrochemicals is another area of significant interest.
- Pesticides and Herbicides : The structural features of this compound suggest potential use as a pesticide or herbicide. Similar compounds have shown efficacy in controlling pests and weeds while minimizing environmental impact .
Case Study 1: Anticancer Research
A recent study focused on synthesizing a series of thiazole derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values lower than standard chemotherapeutics used in treatment .
Case Study 2: Material Development
In a project aimed at developing new OLED materials, researchers incorporated thiazole derivatives into polymer matrices. The resulting films exhibited improved light emission properties compared to traditional materials, showcasing the potential for commercial applications in display technologies .
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Compounds 4 and 5 (from and ) are isostructural derivatives of 5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole , differing only in halogen substituents (Cl in 4 vs. Br in 5 ). Both crystallize in triclinic systems (space group P̄1) with two independent molecules in the asymmetric unit. Despite identical molecular conformations, crystal packing varies slightly due to halogen size differences, influencing intermolecular interactions like halogen bonding and van der Waals forces .
Key Insight : Halogen substitutions minimally alter molecular conformation but significantly affect crystal packing, which may influence solubility and bioavailability in therapeutic applications .
Carboxylic Acid and Carboxylate Derivatives
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS: 38471-47-5) replaces the chloromethyl group with an ethoxycarbonyl moiety. This substitution increases hydrophobicity and molecular weight (MW = 329.3 g/mol vs.
N′-(4-Fluorobenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide (from ) introduces a fluorobenzylidene carbohydrazide group.
Physicochemical Properties
The following table compares physicochemical data for This compound and related compounds:
Key Insight : Substituents like fluorobenzylidene or ethoxycarbonyl groups enhance thermal stability (higher melting points) and alter solubility profiles, which are critical for formulation in drug delivery systems .
Biological Activity
5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole (CMT) is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's biological activity, supported by diverse research findings, case studies, and data tables.
- Molecular Formula : C₁₂H₉ClF₃NS
- Molecular Weight : 291.72 g/mol
- Melting Point : 60–62 °C
- CAS Number : 317318-97-1
Biological Activity Overview
The biological activity of CMT has been primarily investigated in the context of its antimicrobial and anticancer properties. The presence of the trifluoromethyl group and the chloromethyl substituent on the thiazole ring plays a significant role in enhancing its biological efficacy.
Antimicrobial Activity
CMT has shown promising results against various microbial strains, including both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of CMT
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 6.25 |
| Escherichia coli | 18 | 12.5 |
| Pseudomonas aeruginosa | 15 | 25 |
| Candida albicans | 22 | 10 |
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced lipophilicity, which may improve their permeability through bacterial membranes, thus increasing their antimicrobial activity .
Anticancer Activity
CMT has also been evaluated for its potential anticancer effects. Studies have indicated that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A study conducted on human cancer cell lines demonstrated that CMT significantly inhibited the growth of breast cancer cells (MCF-7). The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins .
The biological activity of CMT is attributed to its interaction with cellular targets. The trifluoromethyl group enhances the compound's ability to interact with biological membranes and enzymes, while the thiazole ring contributes to its overall stability and reactivity.
Proposed Mechanisms:
- Cell Membrane Disruption : CMT may disrupt microbial cell membranes, leading to cell lysis.
- Enzyme Inhibition : The compound could inhibit key enzymes involved in bacterial metabolism.
- Apoptosis Induction : In cancer cells, CMT may activate apoptotic pathways through mitochondrial signaling.
Research Findings
Recent studies have focused on synthesizing derivatives of CMT to enhance its biological activity further. For instance, modifying the substituents on the thiazole ring has been shown to improve both antimicrobial and anticancer properties .
Table 2: Structure-Activity Relationship (SAR) Insights
| Modification | Effect on Activity |
|---|---|
| Addition of hydroxyl group | Increased antibacterial potency |
| Substitution with larger alkyl groups | Enhanced lipophilicity and membrane permeability |
| Fluorination at different positions | Varied effects on enzyme inhibition |
Q & A
Q. What synthetic strategies are effective for preparing 5-(chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step functionalization of the thiazole core. Key steps include:
- Chloromethylation : Reacting precursor thiazoles with chloromethylating agents (e.g., SOCl₂ or PCl₃) under reflux conditions .
- Trifluoromethylphenyl Introduction : Suzuki-Miyaura coupling using 4-(trifluoromethyl)phenylboronic acid and a Pd catalyst .
- Purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for isolating the product .
Optimization involves adjusting solvent polarity (e.g., THF for amide coupling) and reaction time (48–72 hours for complete conversion) .
Q. Which spectroscopic techniques are most reliable for characterizing the chloromethyl and trifluoromethyl groups?
Methodological Answer:
- ¹H NMR : The chloromethyl (-CH₂Cl) group shows a triplet at δ ~4.5–4.7 ppm (coupling with adjacent protons). The trifluoromethyl (-CF₃) group’s deshielding effect shifts aromatic protons to δ ~7.8–8.2 ppm .
- ¹⁹F NMR : A singlet at δ ~-60 to -65 ppm confirms the -CF₃ group .
- IR Spectroscopy : C-Cl stretching at 650–750 cm⁻¹ and C-F stretching at 1100–1200 cm⁻¹ .
Q. Table 1: Key Spectroscopic Data
| Functional Group | Technique | Diagnostic Signal | Reference |
|---|---|---|---|
| -CH₂Cl | ¹H NMR | δ 4.5–4.7 ppm (t, J = 6–8 Hz) | |
| -CF₃ | ¹⁹F NMR | δ -62.5 ppm (s) | |
| Thiazole C=N | IR | 1610–1650 cm⁻¹ |
Advanced Research Questions
Q. How can contradictory NMR data from synthetic batches be resolved to confirm structural integrity?
Methodological Answer: Contradictions often arise from:
- Impurities : Use preparative HPLC or repeated column chromatography to isolate pure fractions .
- Tautomerism : Perform variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers) .
- Stereochemical Effects : Compare experimental data with computational predictions (DFT-based chemical shift calculations) .
Q. What strategies enhance the stability of the chloromethyl group during functionalization reactions?
Methodological Answer:
- Protection/Deprotection : Temporarily protect -CH₂Cl using silyl groups (e.g., TMSCl) to prevent nucleophilic substitution during subsequent reactions .
- Low-Temperature Reactions : Perform alkylation or amidation at 0–5°C to minimize side reactions .
- Solvent Choice : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
Q. How does the trifluoromethyl group influence the thiazole ring’s electronic properties and reactivity?
Methodological Answer: The -CF₃ group:
- Electron-Withdrawing Effect : Reduces electron density on the thiazole ring, lowering reactivity toward electrophilic substitution. Confirmed via Hammett σₚ constants (σₚ = 0.54 for -CF₃) .
- Impact on Biological Activity : Enhances lipophilicity (logP increases by ~1.0 unit) and metabolic stability in SAR studies .
Q. Table 2: Substituent Effects on Thiazole Reactivity
| Substituent | Electronic Effect | logP Change | Biological Half-Life (h) | Reference |
|---|---|---|---|---|
| -CF₃ | Strong EWG | +1.2 | 12.3 ± 1.5 | |
| -CH₃ | Mild EDG | -0.3 | 6.8 ± 0.9 |
Q. How can computational methods guide the design of derivatives for SAR studies?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial enzymes). Compounds with -CF₃ show stronger hydrogen bonding to active sites .
- QSAR Models : Correlate Hammett constants (σ) with antibacterial IC₅₀ values. A linear regression model (R² = 0.89) suggests electron-withdrawing groups enhance activity .
Q. What analytical workflows are recommended for resolving byproducts in large-scale synthesis?
Methodological Answer:
Q. Key Recommendations for Researchers
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
